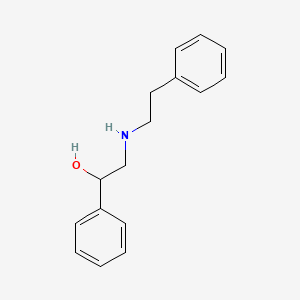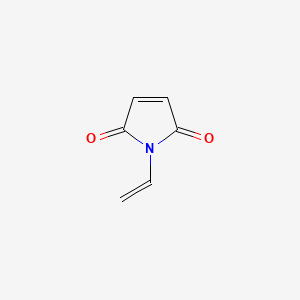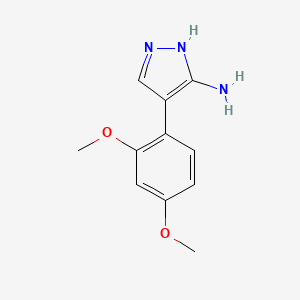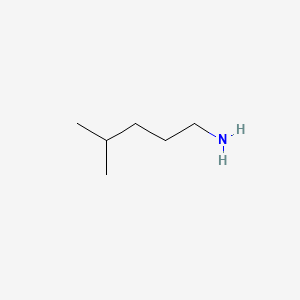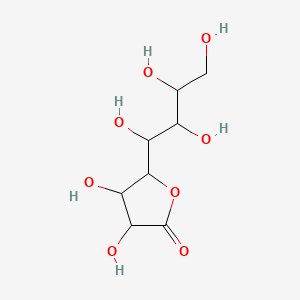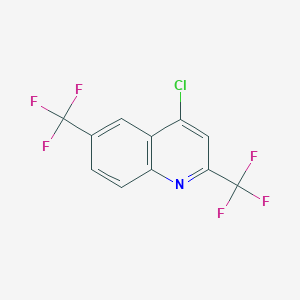
4-Chloro-2,6-bis(trifluoromethyl)quinoline
Übersicht
Beschreibung
4-Chloro-2,6-bis(trifluoromethyl)quinoline is a quinoline derivative . It is an intermediate formed during the synthesis of other quinoline derivatives .
Molecular Structure Analysis
The molecular formula of 4-Chloro-2,6-bis(trifluoromethyl)quinoline is C11H4ClF6N . The molecular weight is 299.6 . The structure includes a quinoline core with chlorine and trifluoromethyl groups attached .Wissenschaftliche Forschungsanwendungen
Pharmaceuticals
4-Chloro-2,6-bis(trifluoromethyl)quinoline is used as a raw material and intermediate in the synthesis of various pharmaceuticals . For example, it’s used in the synthesis of Sorafenib, a drug that has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
Agrochemicals
This compound is also used in the synthesis of agrochemicals . Trifluoromethylpyridine (TFMP) derivatives, which include 4-Chloro-2,6-bis(trifluoromethyl)quinoline, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Dyestuffs
4-Chloro-2,6-bis(trifluoromethyl)quinoline is an important raw material and intermediate used in the production of dyestuffs .
Organic Synthesis
This compound is used in organic synthesis, particularly in the creation of trifluoromethyl group-containing drugs . The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs .
Biological Research
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This makes 4-Chloro-2,6-bis(trifluoromethyl)quinoline valuable in biological research.
Delivery Methods for Synthetic Nucleic Acids
4-Chloro-2,6-bis(trifluoromethyl)quinoline may play a role in the development of delivery methods for synthetic nucleic acids, such as siRNAs . These delivery methods could enhance the potency of siRNA as therapeutic agents .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that quinoline derivatives can interact with various biological targets, such as enzymes and receptors, depending on their specific substitutions .
Mode of Action
Quinoline derivatives generally interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biochemical pathways depending on their specific substitutions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2,6-bis(trifluoromethyl)quinoline . These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .
Eigenschaften
IUPAC Name |
4-chloro-2,6-bis(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4ClF6N/c12-7-4-9(11(16,17)18)19-8-2-1-5(3-6(7)8)10(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYOEGXROJASCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347867 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
CAS RN |
91991-79-6 | |
| Record name | 4-Chloro-2,6-bis(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






